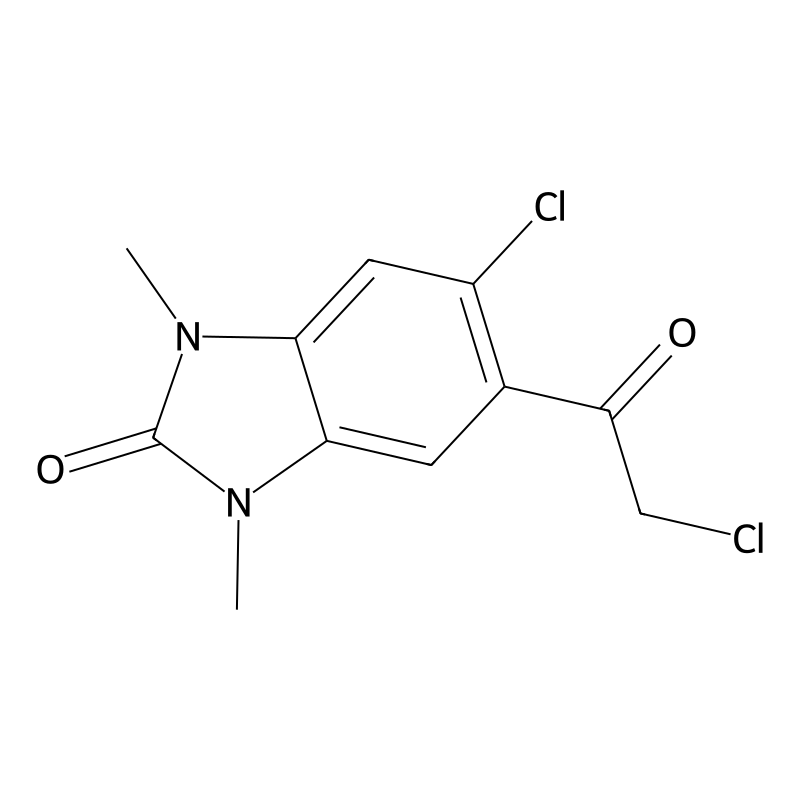

5-chloro-6-(chloroacetyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

5-chloro-6-(chloroacetyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a synthetic organic compound belonging to the class of benzimidazole derivatives. The compound features a unique structure characterized by a benzimidazole core with two methyl groups at positions 1 and 3, a chloro group at position 5, and a chloroacetyl substituent at position 6. This molecular configuration contributes to its distinctive chemical properties and potential biological activities.

- Substitution Reactions: The chloro groups in the structure can be replaced by other nucleophiles such as amines or thiols, which can modify its reactivity and biological activity.

- Oxidation Reactions: It can be oxidized to yield sulfoxides or sulfones, altering its chemical characteristics and potential applications.

- Reduction Reactions: The chloroacetyl group can be reduced to form corresponding alcohols or amines, which may lead to derivatives with different biological properties.

Research indicates that 5-chloro-6-(chloroacetyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one exhibits promising antimicrobial and antifungal properties. Its mechanism of action involves the formation of covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and various cellular functions.

The synthesis of 5-chloro-6-(chloroacetyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one typically involves the following steps:

- Starting Material: The synthesis begins with 5-chloro-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one.

- Reagent Addition: Chloroacetyl chloride is added in the presence of a base such as triethylamine.

- Reaction Conditions: The reaction is conducted under reflux conditions to facilitate the formation of the desired product.

- Purification: The final product is purified through recrystallization or column chromatography to achieve the desired purity level.

In industrial settings, similar synthetic routes are employed but optimized for scale using continuous flow reactors and automated systems to enhance efficiency and yield.

5-chloro-6-(chloroacetyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one has several applications:

- Chemical Research: It serves as an intermediate in synthesizing more complex benzimidazole derivatives.

- Pharmaceutical Development: Investigated for potential use as enzyme inhibitors or receptor antagonists in drug development.

- Industrial Use: Employed in producing specialty chemicals and materials due to its unique reactivity profile.

Studies on the interactions of 5-chloro-6-(chloroacetyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one with biological targets reveal its potential as an effective inhibitor of specific enzymes and cellular receptors. These interactions can modulate various biological pathways, making it a candidate for further pharmacological research.

Several compounds share structural similarities with 5-chloro-6-(chloroacetyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one:

| Compound Name | Description |

|---|---|

| 5-chloro-6-phenylpyridazin-3(2H)-one | Known for its antifungal activity. |

| 5-chloro-6-(chloromethyl)uracil | Used in synthesizing nucleoside analogs. |

| 5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine | Exhibits fungicidal activity. |

Uniqueness

The uniqueness of 5-chloro-6-(chloroacetyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one lies in its specific combination of chloro and chloroacetyl groups. This configuration not only enhances its chemical reactivity but also contributes to its distinct biological activities compared to similar compounds.